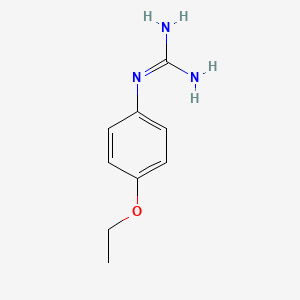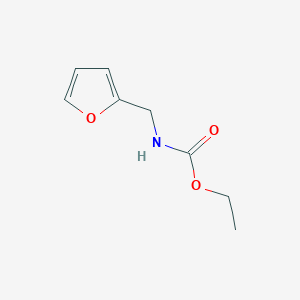
2-(4-Ethoxyphenyl)guanidine
Übersicht
Beschreibung
“2-(4-Ethoxyphenyl)guanidine” is a compound with the molecular formula C9H13N3O . It is a type of guanidine, a class of organic compounds that are versatile and have found applications in a variety of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C9H13N3O . Guanidines are known to possess a Y-shaped CN3 functional group, which is believed to contribute to the stability of its cationic (guanidinium) and anionic (guanidinate) derivatives .Wissenschaftliche Forschungsanwendungen
DNA Detection and Binding Studies
2-(4-Ethoxyphenyl)guanidine compounds have been studied for their interaction with DNA. A novel azo-guanidine compound exhibited potential as a DNA staining agent due to its electrostatic mode of interaction and moderate binding constant. This indicates its utility in DNA detection and binding studies (Jamil et al., 2013).
Biological Activities and Therapeutic Uses
Guanidine compounds, including those related to this compound, are significant in various areas like nucleophilic organocatalysis, anion recognition, and coordination chemistry. They are found in natural products, pharmaceuticals, and synthetic cosmetic ingredients. Their diverse biological activities and therapeutic uses make them valuable in drug discovery (Sa̧czewski & Balewski, 2013).
Antibacterial Studies
Studies on trisubstituted guanidines and their copper(II) complexes have been conducted. Novel trisubstituted guanidines, including derivatives of this compound, exhibited good bactericidal activity. This highlights their potential in developing antibacterial agents (Said et al., 2015).
Energetic Material Studies
(2,4,6-Trinitrophenyl)guanidine, a compound related to this compound, has been synthesized and studied for its energetic properties. Its reaction with different acids forms salts with properties typical of secondary explosives, indicating its application in energetic material research (Klapötke et al., 2016).
Chemotherapeutic Agent Studies
The guanidine family, including this compound derivatives, has applications in various biocidal activities. Studies on these compounds have included their skin sensitization potential, important for understanding their safety in occupational and environmental settings (Joo et al., 2019).
Wirkmechanismus
Safety and Hazards
While specific safety data for “2-(4-Ethoxyphenyl)guanidine” is not available, guanidine hydrochloride, a related compound, is considered hazardous. It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, drowsiness, or dizziness, and is harmful if swallowed or inhaled .
Zukünftige Richtungen
The future directions for research on “2-(4-Ethoxyphenyl)guanidine” and other guanidines could involve further exploration of their synthesis methods, chemical reactions, and biological applications. Guanidines have been found to have diverse biological activities, making them a potential source of new efficient compounds and materials with biocidal, catalytic, and other valuable properties .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-8-5-3-7(4-6-8)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGXTXAPHRNTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403189 | |
| Record name | 2-(4-ethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48138-07-4 | |
| Record name | 2-(4-ethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-9-(3,4-dimethoxyphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one](/img/structure/B3352486.png)







